molecular formula C12H26N2O3 B2998156 2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol CAS No. 1466936-47-9

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol

Cat. No.: B2998156
CAS No.: 1466936-47-9
M. Wt: 246.351
InChI Key: HFOAIKNMSXNXMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol is a piperazine derivative characterized by a 2,2-diethoxyethyl substituent at the 4-position of the piperazine ring and a hydroxyethyl side chain. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic profiles.

Properties

IUPAC Name

2-[4-(2,2-diethoxyethyl)piperazin-1-yl]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O3/c1-3-16-12(17-4-2)11-14-7-5-13(6-8-14)9-10-15/h12,15H,3-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFOAIKNMSXNXMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CN1CCN(CC1)CCO)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol typically involves the reaction of piperazine with 2,2-diethoxyethanol under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as solvent extraction, purification through distillation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol is utilized in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Diethoxyethyl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets and pathways. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes and biochemical pathways .

Comparison with Similar Compounds

Key Observations :

  • Polar substituents like pyrimidine () or nitrobenzyl () increase molecular weight and may alter receptor binding specificity.

Anxiolytic and Anticonvulsant Effects

  • 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol : Exhibits anxiolytic effects via benzodiazepine and nicotinic pathways, reducing seizure-like activity in mice at 10–30 mg/kg (oral) .
  • Hydroxyzine (2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]ethanol): A clinically approved antihistamine with anxiolytic properties, pKa 2.47 .

Kinase and Enzyme Modulation

  • Famlasertib (2-[4-({4-[3-(3-chlorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]phenyl}methyl)piperazin-1-yl]ethan-1-ol) : Serine/threonine kinase inhibitor under investigation for amyotrophic lateral sclerosis .
  • Quinolinyl pyrimidine derivatives: Target type II NADH-dehydrogenase, with IC₅₀ values in the nanomolar range .

Antimicrobial and Anticancer Potential

  • 2-(4-((4-chlorobenzyl)piperazin-1-yl)methyl)phenyl)ethan-1-ol : Halogenated analogs (e.g., compound 16 in ) show enhanced antimicrobial activity due to electron-withdrawing effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.